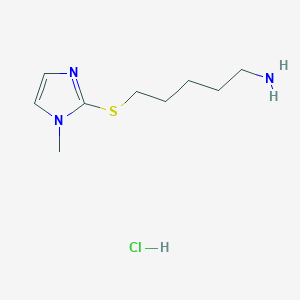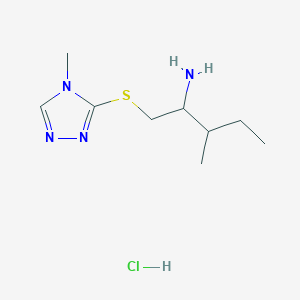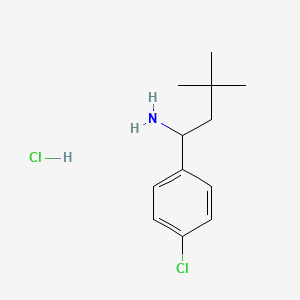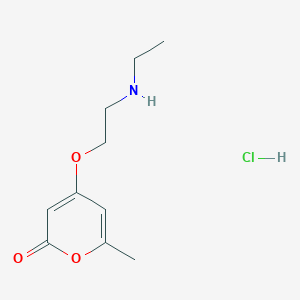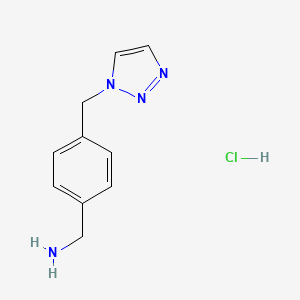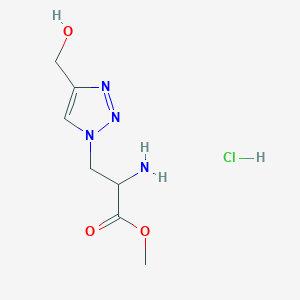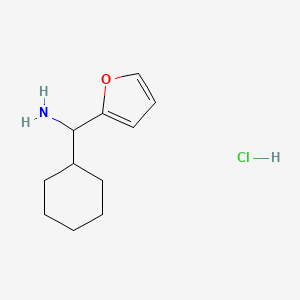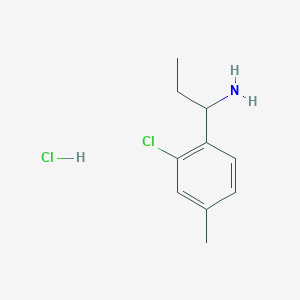
1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride
Descripción general
Descripción
“1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 . It is listed under the CAS number 2098024-91-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine chain attached to a chloro-methylphenyl group . The presence of the chlorine atom and the amine group can significantly influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Structural and Computational Studies
Research into cathinone derivatives, including compounds structurally related to "1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride," has involved detailed structural analyses through X-ray crystallography and computational methods. For instance, studies have characterized several cathinones, providing insights into their molecular structures and electronic properties, which could be relevant for understanding the chemical and physical properties of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Spectroscopic Characterization
Spectroscopic techniques such as GC-MS, IR, NMR, and single crystal X-ray diffraction have been employed to identify and characterize novel cathinones, including their hydrochloride salts. These methods provide crucial information on the molecular fingerprints of such compounds, essential for their identification in various contexts, including forensic analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Chemical Synthesis
The compound has potential applications in chemical synthesis, where it may serve as a precursor or intermediate in the synthesis of structurally diverse libraries. For example, related ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, leading to a wide range of compounds. This demonstrates the versatility of such compounds in generating structurally diverse libraries for potential applications in materials science, pharmacology, and chemical research (Roman, 2013).
Antimicrobial and Cytotoxic Agents
Compounds structurally related to "this compound" have been explored for their potential as antimicrobial and cytotoxic agents. The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides has led to the identification of compounds with promising biological activities, highlighting the potential therapeutic applications of such chemicals (Mete, Gul, & Kazaz, 2007).
Corrosion Inhibition
Amine derivative compounds, including those related to "this compound," have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies utilize electrochemical measurements and surface analysis to elucidate the protective mechanisms offered by such compounds, demonstrating their application in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQHREZXCJKNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
